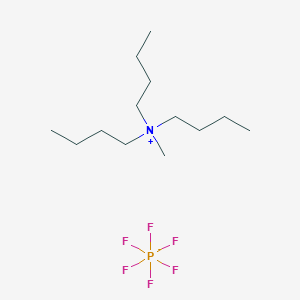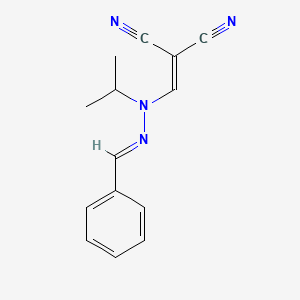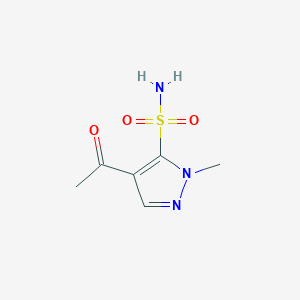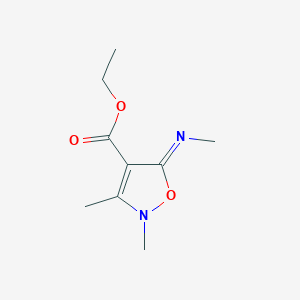![molecular formula C8H5BrN2O3 B12869627 2-(Bromomethyl)-6-nitrobenzo[d]oxazole](/img/structure/B12869627.png)
2-(Bromomethyl)-6-nitrobenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-6-nitrobenzo[d]oxazole is an organic compound with the molecular formula C8H5BrN2O3 It is a derivative of benzo[d]oxazole, featuring both bromomethyl and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-nitrobenzo[d]oxazole typically involves the bromination of 6-nitrobenzo[d]oxazole. One common method includes the reaction of 6-nitrobenzo[d]oxazole with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure or tin(II) chloride in hydrochloric acid at room temperature.
Major Products:
- Substituted benzo[d]oxazole derivatives depending on the nucleophile used.
- 2-(Aminomethyl)-6-nitrobenzo[d]oxazole upon reduction of the nitro group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(Bromomethyl)-6-nitrobenzo[d]oxazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for constructing heterocyclic compounds and other functionalized derivatives.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-6-nitrobenzo[d]oxazole and its derivatives depends on the specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules, while the nitro group can participate in redox reactions.
Vergleich Mit ähnlichen Verbindungen
2-(Bromomethyl)benzo[d]oxazole: Lacks the nitro group, making it less reactive in certain redox reactions.
6-Nitrobenzo[d]oxazole: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
2-(Chloromethyl)-6-nitrobenzo[d]oxazole: Similar structure but with a chloromethyl group instead of bromomethyl, which may affect its reactivity and the types of reactions it undergoes.
Uniqueness: 2-(Bromomethyl)-6-nitrobenzo[d]oxazole is unique due to the presence of both bromomethyl and nitro groups, allowing it to participate in a wider range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H5BrN2O3 |
|---|---|
Molekulargewicht |
257.04 g/mol |
IUPAC-Name |
2-(bromomethyl)-6-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H5BrN2O3/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H,4H2 |
InChI-Schlüssel |
SMTHXULRXWLMMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


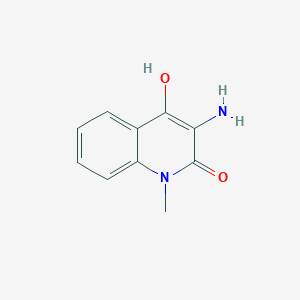
![Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B12869556.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869561.png)
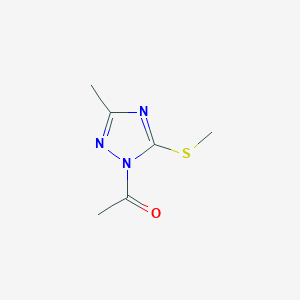
![1-(6-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869568.png)

